molecular formula C18H23ClN2O3 B3795735 8-(3-chloro-4-propoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one

8-(3-chloro-4-propoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B3795735
M. Wt: 350.8 g/mol
InChI Key: VFIPHRYMJNDRMS-UHFFFAOYSA-N
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Description

The compound “8-(3-chloro-4-propoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one” is a derivative of 1-thia-4,8-diazaspiro[4.5]decan-3-one . It is part of a series of compounds that have been synthesized and investigated for their anti-ulcer activity .


Synthesis Analysis

The synthesis of these compounds involves a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The compounds were isolated from the reaction mixture by column chromatography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot three-component condensation . This process involves the reaction of N-benzylpiperidone, an appropriate amine, and thioglycolic acid .

Future Directions

The future directions for this compound could involve further investigation into its anti-ulcer activity and potential as a new anti-ulcer drug . This could include in-depth studies on its mechanism of action, safety profile, and efficacy compared to existing treatments .

Properties

IUPAC Name

8-(3-chloro-4-propoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c1-2-9-24-15-4-3-13(10-14(15)19)17(23)21-7-5-18(6-8-21)11-16(22)20-12-18/h3-4,10H,2,5-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIPHRYMJNDRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)NC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(3-chloro-4-propoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one
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8-(3-chloro-4-propoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one
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8-(3-chloro-4-propoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one
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8-(3-chloro-4-propoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one
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8-(3-chloro-4-propoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 6
8-(3-chloro-4-propoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one

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